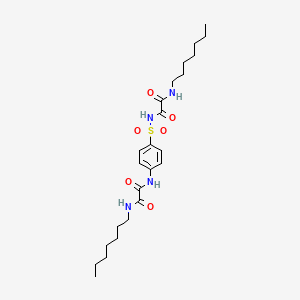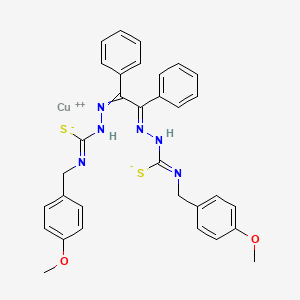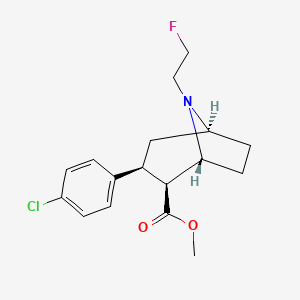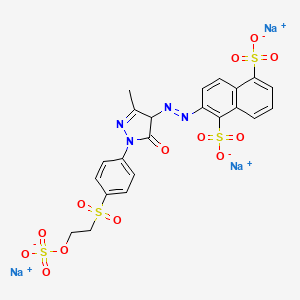
Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to maintain consistency and yield. Post-reaction, the product is purified through filtration, crystallization, and drying processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield amine derivatives, which can further participate in other chemical reactions.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Oxidized azo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulphonate derivatives.
Scientific Research Applications
This compound finds extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a dye for staining and visualization purposes. In biology, it serves as a marker in various assays and experiments. In medicine, it is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Additionally, it is used in industrial applications such as textile dyeing, ink manufacturing, and as a colorant in food and cosmetics.
Mechanism of Action
The mechanism of action of this compound largely depends on its interaction with biological molecules. The azo linkage and sulphonate groups play crucial roles in its binding affinity and specificity. The compound can interact with proteins, nucleic acids, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit microbial growth and induce apoptosis in cancer cells.
Comparison with Similar Compounds
- Trisodium 2-chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate
- Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,8-disulphonate
Uniqueness: The uniqueness of Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate lies in its specific structural configuration, which imparts distinct color properties and stability. Compared to similar compounds, it offers better solubility and compatibility with various substrates, making it a preferred choice in industrial applications.
Properties
CAS No. |
20298-05-9 |
|---|---|
Molecular Formula |
C22H17N4Na3O13S4 |
Molecular Weight |
742.6 g/mol |
IUPAC Name |
trisodium;2-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C22H20N4O13S4.3Na/c1-13-20(22(27)26(25-13)14-5-7-15(8-6-14)40(28,29)12-11-39-43(36,37)38)24-23-18-10-9-16-17(21(18)42(33,34)35)3-2-4-19(16)41(30,31)32;;;/h2-10,20H,11-12H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChI Key |
LREIRMMFYVWEAF-UHFFFAOYSA-K |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)
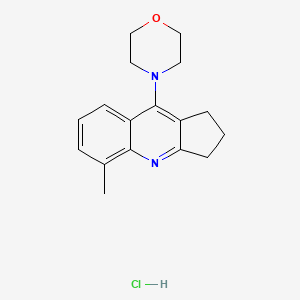
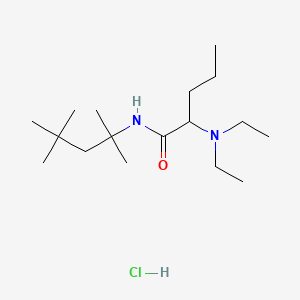

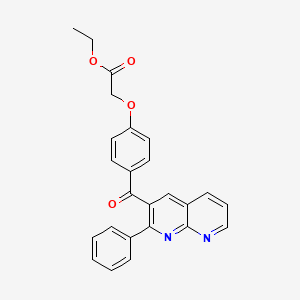
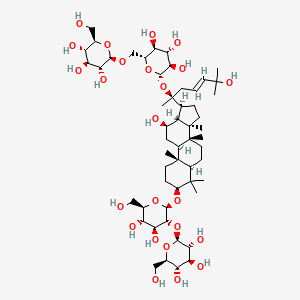

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
